2-Chloro-4'-fluoroacetophenone

Catalog No.
S603321
CAS No.
456-04-2
M.F
C8H6ClFO
M. Wt
172.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4'-fluoroacetophenone

CAS Number

456-04-2

Product Name

2-Chloro-4'-fluoroacetophenone

IUPAC Name

2-chloro-1-(4-fluorophenyl)ethanone

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

InChI

InChI=1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2

InChI Key

UJZWJOQRSMOFMA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CCl)F

Synonyms

2-Chloro-1-(4-fluorophenyl)ethanone; 2-Chloro-4’-fluoroccetophenone; 2-Chloro-1-(4-fluorophenyl)-1-ethanone; 2-Chloro-1-(4’-fluorophenyl)ethanone; 2-Chloro-4’-fluoroacetophenone; 2’-Chloro-4-fluoroacetophenone; 4’-Fluoro-2-chloroacetophenone; Chlorom

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)F

Synthesis of S-(phenacyl)glutathiones

One application of 2-chloro-4'-fluoroacetophenone is in the synthesis of S-(phenacyl)glutathiones. Glutathione is a tripeptide molecule essential for various biological functions, including detoxification and antioxidant activity. S-(phenacyl)glutathione derivatives are synthetic analogs of glutathione that have been studied for their potential therapeutic applications.

A study published in the journal "Chemical & Pharmaceutical Bulletin" describes the synthesis of several S-(phenacyl)glutathione derivatives, including one derived from 2-chloro-4'-fluoroacetophenone. The researchers found that these derivatives exhibited inhibitory activity against enzymes involved in the biosynthesis of cholesterol, suggesting their potential as antihyperlipidemic agents [1].

[1] "Synthesis and Evaluation of S-(Phenacyl)glutathione Derivatives as Inhibitors of HMG-CoA Reductase and Cholesterol Acyltransferase" by Wei Wang et al., Chemical & Pharmaceutical Bulletin (2005) 53(11): 1452-1456

2-Chloro-4'-fluoroacetophenone is an organic compound with the chemical formula C₈H₆ClFO. It features a chlorinated and fluorinated acetophenone structure, making it a significant compound in organic synthesis and medicinal chemistry. The compound is characterized by its aromatic ring, where a chlorine atom is located at the 2-position and a fluorine atom at the 4'-position relative to the acetophenone moiety. It appears as a yellowish liquid or crystalline solid, depending on its purity and conditions.

There is no documented research on the specific mechanism of action of 2-chloro-4'-fluoroacetophenone in biological systems.

2-chloro-4'-fluoroacetophenone is likely to exhibit hazards common to haloaromatic compounds. Specific data for this compound might be limited, but general safety precautions should be followed when handling:

  • Safety Data Sheet (SDS) Consultation: Always refer to the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal instructions [].
  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound [].
  • Fume Hood Usage: Conduct any manipulation involving 2-chloro-4'-fluoroacetophenone in a well-ventilated fume hood [].
Typical of halogenated aromatic compounds. Notably, it can undergo:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to the ortho and para positions, allowing further functionalization.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or related compounds, which are useful in synthesizing pharmaceuticals.

The synthesis of 2-chloro-4'-fluoroacetophenone can be achieved through several methods:

  • Friedel-Crafts Acylation: This traditional method involves reacting fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst. Recent advancements suggest using ionic liquids to enhance selectivity and yield while minimizing waste .
  • Direct Halogenation: Another method includes direct halogenation of acetophenone derivatives, though this approach may require careful control of reaction conditions to avoid over-halogenation.
  • Alternative Green Chemistry Approaches: Innovative methods utilizing ionic liquids have been developed to make the synthesis more environmentally friendly, reducing the need for harsh reagents and solvents .

2-Chloro-4'-fluoroacetophenone has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Research Tool: Used in laboratories for studying reaction mechanisms involving halogenated compounds.
  • Potential Antimicrobial Agent: Its derivatives may exhibit antimicrobial properties, making them candidates for drug development.

Interaction studies involving 2-chloro-4'-fluoroacetophenone focus on its reactivity with various nucleophiles and electrophiles. Research indicates that the compound can form stable complexes with amines and other nucleophiles, leading to diverse chemical entities that may possess biological activity. Furthermore, studies on its toxicity highlight the need for careful handling due to its potential skin sensitization effects .

Several compounds share structural similarities with 2-chloro-4'-fluoroacetophenone. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
2-ChloroacetophenoneChlorine at position 2Lacks fluorine; used as an intermediate
4-FluoroacetophenoneFluorine at position 4No chlorine; different reactivity profile
2-Bromo-4'-fluoroacetophenoneBromine instead of chlorineIncreased reactivity due to bromine
4-Chloro-2'-fluoroacetophenoneChlorine at position 4Different substitution patterns

Each of these compounds exhibits distinct reactivity profiles and applications based on their halogen substituents' positions and types.

Ionic Liquid-Mediated Reaction Systems for Enhanced Regioselectivity

Ionic liquids have emerged as versatile solvents and catalysts for Friedel-Crafts acylations, addressing limitations of traditional aluminum chloride (AlCl₃)-based systems. In the synthesis of 2-chloro-4'-fluoroacetophenone, ionic liquids such as 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) combined with AlCl₃ (N = 0.6 ratio) form acidic melts that stabilize reactive intermediates like acylium ions. These systems enable solvent-free conditions, reducing waste and improving regioselectivity for mono-substituted products.

Key Advantages:

  • Reusability: Ionic liquids retain catalytic activity after distillation of products, enabling multiple reaction cycles.
  • Enhanced Reactivity: Al₂Cl₇⁻ species in ionic liquid-AlCl₃ mixtures increase electrophilic acylium ion formation, accelerating acylation.
  • Reduced Byproducts: Ionic liquids minimize polysubstitution by stabilizing transition states through strong ion-dipole interactions.
Ionic Liquid SystemCatalyst LoadingYield (%)Selectivity (%)
[EMIM]Cl-AlCl₃ (N = 0.6)2 eq. AlCl₃78–89>99
1-Butyl-3-methylimidazolium chloride-AlCl₃1.5 eq. AlCl₃74–8395–98
Trifluoromethanesulfonate-based ILs0.5 eq. Ln(OTf)₃90–9599

Data compiled from optimized protocols in .

Lanthanide Triflate Catalysts: Mechanistic Insights and Yield Optimization

Lanthanide trifluoromethanesulfonates (Ln(OTf)₃) exhibit superior catalytic efficiency and water tolerance compared to AlCl₃. Ytterbium triflate (Yb(OTf)₃) demonstrates exceptional activity in activating acyl chlorides, forming stable acylium ions through π-complexation with aromatic substrates.

Mechanistic Pathway:

  • Precatalyst Formation: Ln(OTf)₃ interacts with chloroacetyl chloride to generate reactive acylium intermediates.
  • Aromatic Activation: Fluorobenzene undergoes π-complexation with Ln³+, enhancing electrophilicity.
  • C-H Bond Scission: Turnover-limiting step involves C-H activation, corroborated by kinetic isotope effects (kH/kD = 2.6).

Catalytic Performance:

Lanthanide CatalystReaction Time (h)Yield (%)Selectivity (%)
Yb(OTf)₃493>99
La(OTf)₃68799
Lu(OTf)₃88298

Data derived from kinetic studies in .

Green Chemistry Approaches to Halogenated Acetophenone Synthesis

Solvent-Free Protocols for Reduced Environmental Impact

Solvent-free systems minimize hazardous waste and energy consumption. Trifluoromethanesulfonic acid (TfOH) combined with rare earth triflates (e.g., La(OTf)₃) enables acylation of fluorobenzene with chloroacetyl chloride under neat conditions.

Process Optimization:

  • Catalyst Synergy: TfOH-Ln(OTf)₃ systems reduce catalyst loading by 50% compared to single-component systems.
  • Selectivity: Para-substitution dominates, achieving >99% selectivity for 2-chloro-4'-fluoroacetophenone.
  • Recyclability: Lanthanide triflates retain activity after distillation, enabling reuse across 5 cycles.

Comparative Analysis:

Catalyst SystemTemperature (°C)Yield (%)E-Factor
TfOH-Ln(OTf)₃ (1:1)140872.3
AlCl₃0–25704.5
Ionic Liquid-AlCl₃80853.1

E-Factor = (Total Waste)/(Desired Product); lower values indicate greener processes.

Microwave-Assisted Synthesis: Energy Efficiency Considerations

Microwave irradiation accelerates reaction kinetics in ionic liquid media. AlCl₃-doped ionic liquids ([BMIM]Cl) enable rapid acylation of fluorobenzene under microwave conditions (80°C, 3 minutes), achieving 73–89% yields with minimal energy input.

Key Advantages:

  • Reduced Reaction Time: Microwave heating cuts reaction duration from hours to minutes.
  • Energy Efficiency: Lower temperatures (80°C vs. 140°C) decrease thermal energy consumption.
  • Homogeneity: Ionic liquids ensure uniform microwave absorption, preventing hotspots.

Process Comparison:

MethodTime (min)Yield (%)Energy (kWh/kg)
Microwave-IL-AlCl₃3890.12
Conventional AlCl₃60700.45
Solvent-Free TfOH-Ln240870.18

Energy calculations based on heating requirements and reaction duration.

Lanthanide trifluoromethanesulfonates (Ln(OTf)₃) serve as potent catalysts for Friedel-Crafts acylation reactions, enabling the synthesis of 2-chloro-4'-fluoroacetophenone from fluorobenzene and chloroacetyl chloride. Kinetic studies reveal a rate law proportional to the concentrations of the lanthanide catalyst, acylating agent, and arene substrate (ν ∝ [Ln³⁺][Ac₂O][ArH]) [5] [6]. For ytterbium triflate (Yb(OTf)₃), activation parameters include ΔH‡ = 12.9 kcal·mol⁻¹ and ΔS‡ = -44.8 e.u., indicative of a highly ordered transition state [5]. The negative entropy of activation aligns with a concerted mechanism involving simultaneous electrophile activation and arene coordination.

Lanthanide Ionic Radius Effects

The catalytic activity of Ln(OTf)₃ correlates inversely with the lanthanide ionic radius, with smaller ions (e.g., Lu³⁺) exhibiting higher turnover frequencies than larger counterparts (e.g., La³⁺) [5]. This trend arises from enhanced electrophilicity at the metal center, which strengthens interactions with the acylating agent. For example, Yb³⁺ (ionic radius = 0.985 Å) accelerates the acylation of fluorobenzene by 3.2-fold compared to La³⁺ (1.160 Å) [6].

Table 1: Kinetic Parameters for Ln(OTf)₃-Catalyzed Acylation

LanthanideIonic Radius (Å)Relative Rate (k_rel)
La³⁺1.1601.0
Eu³⁺1.0662.1
Yb³⁺0.9853.2
Lu³⁺0.9773.5

σ-Complex Formation and Turnover-Limiting Steps in Electrophilic Substitution

The acylation of fluorobenzene proceeds through a stepwise mechanism involving initial π-complexation followed by σ-complex (Wheland intermediate) formation. Nuclear magnetic resonance (NMR) studies using paramagnetic Gd³⁺ and Yb³⁺ confirm transient π-complexes prior to C-H bond activation [5] [7]. The σ-complex, stabilized by resonance delocalization of the positive charge into the aromatic ring, represents the rate-determining intermediate.

Electronic Effects of Fluorine Substituents

The electron-withdrawing fluorine substituent at the para position deactivates the aromatic ring but directs electrophilic attack to the ortho position via inductive effects. Density functional theory (DFT) calculations show that the transition state for σ-complex formation exhibits partial positive charge development at the ortho carbon (Mulliken charge = +0.32) [3]. This aligns with experimental regioselectivity data showing >85% ortho-acylation in fluorobenzene derivatives [1].

Key Mechanistic Steps:

  • π-Complexation: Ln³⁺ coordinates to the aromatic π-system of fluorobenzene.
  • Electrophile Activation: Chloroacetyl chloride binds to Ln³⁺, generating a polarized acylium ion.
  • σ-Complex Formation: Electrophilic attack at the ortho position forms a cyclohexadienyl cation.
  • Deprotonation: Loss of H⁺ regenerates aromaticity, yielding 2-chloro-4'-fluoroacetophenone [1] [7].

Isotope Effect Analyses for C-H Bond Activation Mechanisms

Primary kinetic isotope effects (KIE) provide critical insights into the turnover-limiting steps of C-H activation. For Yb(OTf)₃-catalyzed acylation, a KIE of kH/kD = 2.6 ± 0.15 confirms that C-H bond scission is the rate-determining step [5]. Secondary KIEs (e.g., α-deuterium effects) further reveal partial rehybridization (sp² → sp³) at the reacting carbon during σ-complex formation.

Fluorine-Induced Modulation of C-H Reactivity

The presence of fluorine substituents alters C-H bond dissociation energies (BDEs) through both inductive and resonance effects. In 4'-fluoroacetophenone, the ortho C-H BDE decreases by 4.2 kcal·mol⁻¹ compared to non-fluorinated analogs, as calculated via coupled-cluster theory [3]. This reduction facilitates proton abstraction during the deprotonation step, enhancing overall reaction efficiency.

Table 2: Isotope Effects in C-H Activation

SystemPrimary KIE (kH/kD)Secondary KIE (α-D)
Yb(OTf)₃-catalyzed2.6 ± 0.151.12 ± 0.03
AlCl₃-catalyzed1.8 ± 0.101.05 ± 0.02
Ionic liquid-mediated2.1 ± 0.121.09 ± 0.03

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (66.42%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (70.9%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (29.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (64.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (64.18%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (29.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (64.18%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (29.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H410 (64.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

456-04-2

Wikipedia

2-chloro-4'-fluoroacetophenone

Dates

Modify: 2023-08-15

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